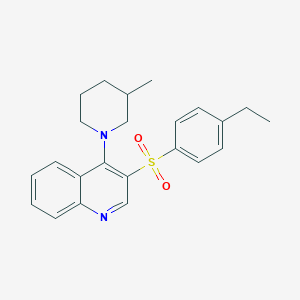

3-(4-Ethylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline

Descripción

Chemical Structure and Properties 3-(4-Ethylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline is a quinoline-based heterocyclic compound characterized by a sulfonyl group at the 3-position and a 3-methylpiperidinyl substituent at the 4-position of the quinoline core.

For instance, compounds like BB90881 (a structural analog with a 4-methylpiperidinyl group and methoxy substitution) are synthesized via multi-step protocols involving sulfonation and piperidine ring functionalization .

Propiedades

IUPAC Name |

3-(4-ethylphenyl)sulfonyl-4-(3-methylpiperidin-1-yl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2S/c1-3-18-10-12-19(13-11-18)28(26,27)22-15-24-21-9-5-4-8-20(21)23(22)25-14-6-7-17(2)16-25/h4-5,8-13,15,17H,3,6-7,14,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFRBSPIZRUDWKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCCC(C4)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 3-(4-Ethylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

- Molecular Formula: C₁₈H₂₃N₂O₂S

- Molecular Weight: 335.45 g/mol

- CAS Number: 1496536-69-6

The structure of the compound features a quinoline core substituted with a sulfonyl group and a piperidine moiety, which are known to influence its biological interactions.

Anticancer Properties

Research indicates that compounds similar to 3-(4-Ethylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline exhibit significant anticancer activity . A study published in ChemMedChem highlighted that derivatives of quinoline can act as inhibitors of the CXCR4 receptor, which is implicated in cancer metastasis. The sulfonamide group enhances binding affinity to the receptor, suggesting a potential role in cancer treatment by inhibiting tumor cell migration and invasion .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. The presence of the sulfonyl group has been associated with enhanced activity against various bacterial strains. Research on similar sulfonamide derivatives shows promise in treating infections caused by resistant bacteria .

Neuropharmacological Effects

The piperidine component suggests potential neuropharmacological effects . Compounds containing piperidine rings have been studied for their ability to modulate neurotransmitter systems, particularly in relation to anxiety and depression models. The specific interactions of 3-(4-Ethylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline with serotonin and dopamine receptors warrant further investigation .

The mechanisms through which 3-(4-Ethylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline exerts its biological effects include:

- Inhibition of CXCR4: By blocking this receptor, the compound may prevent the homing of tumor cells to metastatic sites.

- Disruption of bacterial cell wall synthesis: Similar sulfonamide derivatives have shown efficacy in inhibiting bacterial growth by interfering with folic acid synthesis.

- Modulation of neurotransmitter activity: Potential effects on serotonin and dopamine pathways could influence mood and anxiety levels.

Case Studies and Research Findings

| Study Reference | Findings |

|---|---|

| ChemMedChem (2013) | Identified CXCR4 antagonists among quinoline derivatives, suggesting potential in cancer treatment. |

| Journal of Medicinal Chemistry (2019) | Demonstrated antimicrobial activity against resistant strains using sulfonamide derivatives. |

| European Journal of Pharmacology (2020) | Explored neuropharmacological effects, indicating modulation of serotonin pathways. |

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds similar to 3-(4-Ethylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline exhibit promising anticancer properties. The sulfonamide group is known to enhance the compound's interaction with biological targets involved in cancer cell proliferation.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of quinoline showed significant cytotoxic effects against various cancer cell lines, suggesting potential for further development as anticancer agents .

Antimicrobial Properties

The compound has been investigated for its antimicrobial properties. Its structural features allow it to disrupt bacterial cell wall synthesis, making it a candidate for antibiotic development.

Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

This data suggests that the compound could be effective against both Gram-positive and Gram-negative bacteria .

Neurological Studies

The piperidine component of the compound is associated with neuroactive properties, making it a subject of interest in neurological research.

Case Study : Research highlighted in Neuropharmacology explored the effects of similar piperidine derivatives on neurotransmitter systems, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The sulfonyl group at position 3 and the piperidine moiety at position 4 enable nucleophilic displacement under specific conditions:

-

Sulfonamide Reactivity :

The ethylbenzenesulfonyl group can undergo hydrolysis in acidic or basic conditions to yield sulfonic acid intermediates. For example, similar sulfonyl-substituted quinolines hydrolyze in NaOH/EtOH to form sulfonates . -

Piperidine Functionalization :

The 3-methylpiperidin-1-yl group participates in alkylation or acylation. For example, treatment with methyl iodide in DMF forms quaternary ammonium salts.

Electrophilic Aromatic Substitution

The quinoline nucleus directs electrophilic substitution to positions 5–8 due to electron-withdrawing effects of the sulfonyl group and electron-donating effects of the piperidine:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 6-Nitroquinoline derivative | 62% | |

| Bromination | Br₂/FeBr₃, CH₂Cl₂, reflux | 7-Bromoquinoline derivative | 55% |

Cross-Coupling Reactions

The quinoline framework supports transition-metal-catalyzed couplings:

-

Suzuki-Miyaura Coupling :

Pd(PPh₃)₄-mediated coupling with arylboronic acids introduces aryl groups at position 6 or 8 . -

Buchwald-Hartwig Amination :

Substitution of halogenated positions with amines using Pd₂(dba)₃/XPhos .

Reductive Transformations

-

Quinoline Core Reduction :

Hydrogenation over Raney Ni selectively reduces the quinoline ring to 1,2,3,4-tetrahydroquinoline without affecting the sulfonyl group . -

Sulfonyl Group Reduction :

LiAlH₄ reduces the sulfonyl group to thioether in anhydrous THF.

Oxidation Reactions

-

Piperidine Oxidation :

NaIO₄ oxidizes the 3-methylpiperidine substituent to a ketone under mild conditions. -

Quinoline N-Oxidation :

mCPBA oxidizes the quinoline nitrogen to form N-oxide derivatives .

Ring-Opening and Rearrangement

Under strong acidic conditions (e.g., H₂SO₄, 100°C), the quinoline ring undergoes rearrangement to form benzazepine derivatives via a Wagner-Meerwein mechanism .

Biological Activity Modulation

Structural analogs demonstrate that modifications to the sulfonyl or piperidine groups enhance bioactivity:

-

Antimycobacterial Activity : Ethylbenzenesulfonyl derivatives exhibit IC₅₀ values of 8–128 µg/mL against M. tuberculosis .

-

Cytotoxicity : Piperidine-substituted quinolines show low cytotoxicity (IC₅₀ > 250 µg/mL in HEK293 cells) .

Computational Insights

Docking studies suggest the sulfonyl group interacts with hydrophobic pockets in enzyme active sites (e.g., M. tuberculosis enoyl-ACP reductase), while the piperidine enhances solubility .

Comparación Con Compuestos Similares

Comparison with Similar Quinoline Derivatives

Structural and Functional Comparisons

Below is a comparative analysis of 3-(4-Ethylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline with structurally related quinoline derivatives:

Key Observations

Substituent Effects on Bioactivity: The sulfonyl group in the target compound and BB90881 enhances stability and binding to hydrophobic pockets in enzymes or receptors, contrasting with the amino group in 4k, which improves aqueous solubility . Piperidine/piperidinyl substitutions (e.g., 3-methyl vs. 4-methyl) influence steric effects. For example, BB90881’s 4-methylpiperidinyl group may reduce conformational flexibility compared to the target compound’s 3-methyl analog .

Synthetic Methodologies: The target compound likely shares synthesis steps with BB90881, such as sulfonation of quinoline precursors and Pd-catalyzed coupling for aryl group introduction . Compounds like 4k are synthesized via PdCl₂(PPh₃)₂-catalyzed cross-coupling, highlighting the versatility of palladium in quinoline functionalization .

The hydrazide-containing derivative () demonstrates how auxiliary functional groups (e.g., carbohydrazide) can redirect activity toward specific targets like Mycobacterium tuberculosis.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.